molecular formula C15H18N2O3S B2402478 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 391228-50-5

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B2402478
CAS No.: 391228-50-5
M. Wt: 306.38
InChI Key: HDWLSDDZZHTOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a thiazole-based compound characterized by a 4-(3,4-dimethoxyphenyl)-substituted thiazole core and a 2-methylpropanamide group at position 2 of the heterocycle. The 3,4-dimethoxyphenyl moiety contributes electron-donating methoxy groups, which may enhance lipophilicity and influence intermolecular interactions such as π-π stacking or hydrogen bonding.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9(2)14(18)17-15-16-11(8-21-15)10-5-6-12(19-3)13(7-10)20-4/h5-9H,1-4H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWLSDDZZHTOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce reduced forms of the compound. Substitution reactions can lead to various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activity .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing dichlorophenyl substituents in analogs (e.g., compounds from ).

Amide Modifications : Replacement of 2-methylpropanamide with cyclopropanecarboxamide reduces steric bulk, while thiazole-5-carboxamide introduces a second heteroaromatic system, possibly affecting π-stacking interactions.

Physicochemical Properties : The nitro group in the 3-methyl-4-nitrobenzamide analog significantly increases molecular weight (399.42 g/mol) and polarity compared to the target compound (343.41 g/mol).

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The molecular formula of this compound is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S, indicating the presence of sulfur and nitrogen in its structure, which are vital for its biological interactions. The compound features a thiazole ring, known for its role in various pharmacological activities.

Anticancer Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, this compound has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

  • Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. This is particularly relevant in breast and lung cancer models where the compound has shown selective cytotoxicity against malignant cells while sparing normal cells.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties possess antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains.

  • Efficacy : In vitro studies reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent.

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory effects. This compound has been tested in models of inflammation.

  • Findings : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis compared to untreated controls.

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against clinical isolates of bacteria. The results indicated that the compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.